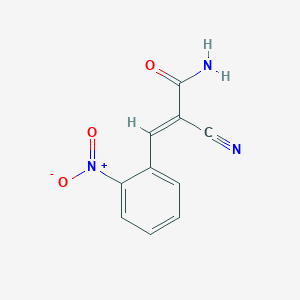

2-Cyano-3-(2-nitrophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyano-3-(2-nitrophenyl)acrylamide is an organic compound that belongs to the class of cyanoacrylamides It is characterized by the presence of a cyano group (–CN) and a nitrophenyl group attached to an acrylamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(2-nitrophenyl)acrylamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-nitrobenzaldehyde with cyanoacetamide in the presence of a base such as piperidine or triethylamine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyano-3-(2-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

Reduction: 2-Amino-3-(2-nitrophenyl)acrylamide.

Substitution: Various substituted cyanoacrylamide derivatives.

Cyclization: Heterocyclic compounds such as pyridines or pyrazoles.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

2-Cyano-3-(2-nitrophenyl)acrylamide serves as a building block for synthesizing more complex organic molecules and heterocycles. Its unique structure allows for various chemical modifications, making it versatile for creating derivatives with enhanced properties.

2. Biology:

Research has indicated that this compound interacts with biological macromolecules such as DNA and proteins. It is being investigated for its potential anticancer properties , particularly in developing novel therapeutic agents that target specific cancer pathways.

3. Medicine:

The compound has been explored for its role as a potent inhibitor of catechol-O-methyltransferase (COMT) , which is significant in treating Parkinson's disease. Studies show that derivatives of this compound can enhance the bioavailability of levodopa, thereby improving treatment outcomes for patients .

Industrial Applications

1. Material Science:

Due to its unique electronic properties, this compound is utilized in producing advanced materials such as polymers and dyes. Its ability to undergo various chemical reactions makes it suitable for developing materials with specific functionalities .

2. Pharmaceutical Development:

The compound is being evaluated as a candidate for drug development due to its potential anticancer and antimicrobial activities . It can also serve as a chemical probe in biological studies to explore specific pathways or mechanisms .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(2-nitrophenyl)acrylamide in biological systems involves its interaction with cellular components. The compound can bind to DNA and proteins, potentially disrupting their normal functions. This interaction may lead to the generation of reactive oxygen species (ROS), which can induce cell damage and apoptosis. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate ROS is a key factor in its biological activity .

Vergleich Mit ähnlichen Verbindungen

2-Cyano-3-(4-nitrophenyl)acrylamide: Similar structure but with the nitro group in a different position.

2-Cyano-3-(2-methylphenyl)acrylamide: Similar structure but with a methyl group instead of a nitro group.

2-Cyano-3-(2-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 2-Cyano-3-(2-nitrophenyl)acrylamide is unique due to the presence of both the cyano and nitrophenyl groups, which confer specific chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the cyano group can undergo nucleophilic substitution, making this compound versatile for various applications .

Biologische Aktivität

2-Cyano-3-(2-nitrophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-infective properties, inhibitory effects on tyrosinase, and potential applications in cancer treatment.

Chemical Structure and Properties

The structure of this compound features a cyano group and a nitrophenyl moiety, which are critical for its biological activity. The compound can be synthesized through various methods, including reactions involving hydrazine derivatives and phenylacrylamide derivatives, which have been explored for their efficacy in different biological contexts .

1. Anti-infective Activity

Recent studies have highlighted the anti-infective potential of compounds related to this compound. For instance, a library of small-molecule DUB inhibitors, including derivatives of this compound, was tested against Listeria monocytogenes and murine norovirus (MNV-1). The results indicated that certain derivatives effectively inhibited intracellular replication of these pathogens, suggesting their potential as host immunomodulators with improved drug-like properties .

2. Tyrosinase Inhibition

The compound also exhibits significant inhibitory activity against tyrosinase, an enzyme crucial for melanin biosynthesis. In B16F10 melanoma cells, analogs of 2-cyano-3-acrylamide demonstrated dose-dependent suppression of tyrosinase activity and melanogenesis. One particular derivative showed comparable inhibitory effects to kojic acid at a concentration of 25 µM without cytotoxic effects, indicating its potential for treating hyperpigmentation disorders .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CPA2 | 25 | Tyrosinase inhibitor |

| Kojic Acid | 25 | Tyrosinase inhibitor |

3. Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells by modulating key signaling pathways. For example, it has been shown to downregulate anti-apoptotic proteins like BCL-2 while upregulating pro-apoptotic proteins such as BAX . Additionally, it affects the cell cycle by inducing G2/M phase arrest and has demonstrated potent activity against several cancer cell lines, including HepG2 and A549.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 3.84 |

| A549 | 6.6 |

| CaSki | 7.5 |

Case Study 1: Anti-infective Efficacy

In a controlled study, derivatives of this compound were evaluated for their ability to inhibit L. monocytogenes infection in vitro. The most effective compounds were shown to significantly reduce bacterial load, indicating their potential as therapeutic agents against bacterial infections.

Case Study 2: Tyrosinase Inhibition

Another study focused on the skin-lightening effects of tyrosinase inhibitors derived from the acrylamide scaffold. The findings suggested that these compounds could be developed into topical treatments for conditions like melasma and age spots.

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(2-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13(15)16/h1-5H,(H2,12,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEDYNCEMRNXKV-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.